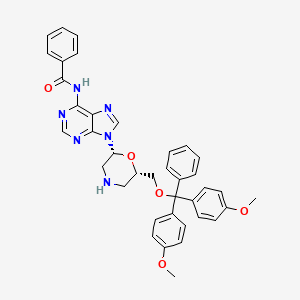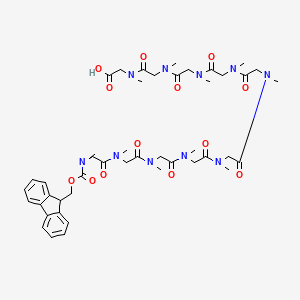
Fmoc-N(Me)-Sar10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N(Me)-Sar10: is a synthetic peptide derivative that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group and N-methylation. This compound is used extensively in peptide synthesis due to its ability to enhance the bioavailability and stability of peptides. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis, which allows for the stepwise assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Me)-Sar10 typically involves solid-phase peptide synthesis (SPPS) using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The process includes the following steps:
Attachment to Resin: The amino acid is attached to the 2-CTC resin.
N-Methylation: The N-methylation step can be performed using either dimethyl sulfate or methyl iodide.
Fmoc Protection: The Fmoc group is introduced using Fmoc-OSu and diisopropylethylamine (DIEA) in dichloromethane (DCM).
Cleavage from Resin: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Fmoc-N(Me)-Sar10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds.
Reduction: Reduction reactions can be used to break disulfide bonds.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Removal of the Fmoc group to expose the free amine.
Scientific Research Applications
Chemistry: Fmoc-N(Me)-Sar10 is used in the synthesis of complex peptides and proteins. Its stability and ease of removal make it ideal for stepwise peptide assembly.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs.
Medicine: The compound is used in the design of therapeutic peptides with enhanced stability and bioavailability. It is also used in the development of peptide vaccines.
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Fmoc-N(Me)-Sar10 involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using piperidine. This allows for the stepwise assembly of peptides without unwanted side reactions. The N-methylation enhances the stability and bioavailability of the peptide by reducing the susceptibility to enzymatic degradation.
Comparison with Similar Compounds
- Fmoc-N-Me-Thr(tBu)-OH
- Fmoc-N-Me-βAla-OH
- Fmoc-N-Me-Leu-OH
Comparison: Fmoc-N(Me)-Sar10 is unique due to its specific sequence and the incorporation of N-methylation, which enhances its stability and bioavailability compared to other Fmoc-protected amino acids. The presence of the Fmoc group allows for efficient peptide synthesis, while the N-methylation reduces enzymatic degradation, making it a valuable compound in peptide research and development .
Properties
Molecular Formula |
C45H62N10O13 |
|---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C45H62N10O13/c1-46(20-36(57)48(3)22-38(59)50(5)24-40(61)52(7)26-42(63)54(9)28-44(65)66)35(56)19-47(2)37(58)21-49(4)39(60)23-51(6)41(62)25-53(8)43(64)27-55(10)45(67)68-29-34-32-17-13-11-15-30(32)31-16-12-14-18-33(31)34/h11-18,34H,19-29H2,1-10H3,(H,65,66) |
InChI Key |
LWJFVEBBBTXGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


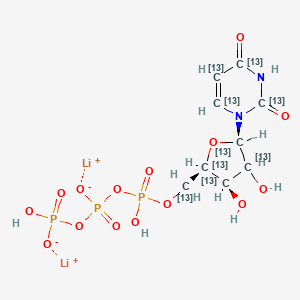
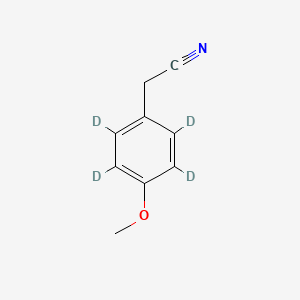
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
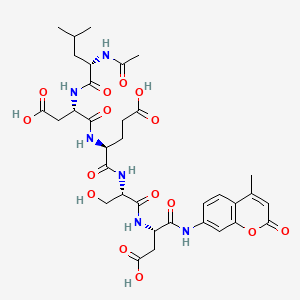


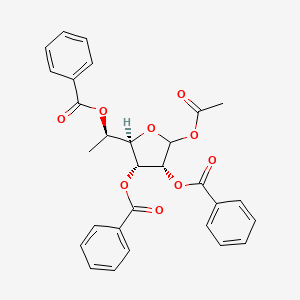
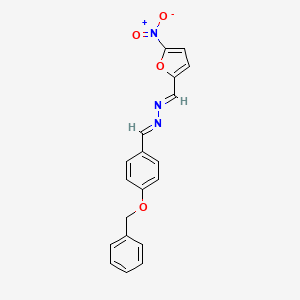

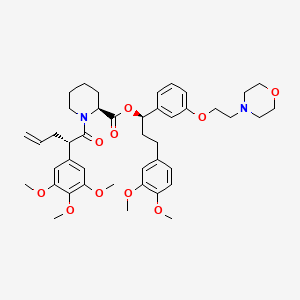
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B12388702.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388710.png)

